5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol
Description
5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol is a benzimidazole derivative characterized by a chlorine substituent at position 5, a thiol group at position 2, and a 1-phenylethyl group at the N1 position. The benzimidazole scaffold is known for its versatility in medicinal chemistry, with modifications at these positions often influencing biological activity, solubility, and stability . These typically involve cyclization of substituted benzene-1,2-diamines with carbon disulfide (CS₂) to form the thiolated core, followed by functionalization at positions 5 and N1 . The 1-phenylethyl group may be introduced via alkylation or nucleophilic substitution, as seen in analogous compounds .
Properties
IUPAC Name |
6-chloro-3-(1-phenylethyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(16)9-13(14)17-15(18)19/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIQRYPEKDREKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-chloro-1H-benzo[d]imidazole-2-thiol with 1-phenylethyl bromide under basic conditions to introduce the 1-phenylethyl group . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer applications, it may inhibit specific enzymes or signaling pathways crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Position 5 Substituent | N1 Substituent | 2-Position | Molecular Formula | Molecular Weight | Key Activity | Reference |
|---|---|---|---|---|---|---|---|
| 5-Chloro-1-(1-phenylethyl)-1H-benzimidazole-2-thiol | Cl | 1-Phenylethyl | -SH | C₁₅H₁₄ClN₂S | ~296.8 | Not reported* | [14, 16] |
| 5-Amino-1H-benzimidazole-2-thiol | NH₂ | H | -SH | C₇H₇N₃S | 165.2 | Anti-diabetic (α-glucosidase inhibition) | [1, 10] |
| RetroABZ (5-Nitro-2-(propylthio)-1H-benzimidazole) | NO₂ | H | -SPr | C₁₀H₁₁N₃O₂S | 253.3 | Giardicidal | [3] |
| 5-Fluoro-6-(substituted)-1H-benzimidazole-2-thiol | F | H | -SH | Varies | Varies | Antimicrobial | [8] |
| 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole-2(3H)-one | Cl | Piperidin-4-yl | =O | C₁₂H₁₃ClN₂O | 248.7 | PPAR-γ binding (anti-diabetic) | [12] |
| 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol | 4-Cl-C₆H₄ | Benzyl | -SH | C₁₆H₁₃ClN₂S | 300.8 | α-Amylase/α-glucosidase inhibition | [16] |
*Activity inferred from structural analogues.
Key Observations:
Amino (NH₂): Found in anti-diabetic derivatives, likely facilitating hydrogen bonding with enzyme active sites . Nitro (NO₂): Increases polarity and redox activity, as seen in RetroABZ’s giardicidal action .
Piperidin-4-yl: Adds basicity and solubility via the amine group, critical for PPAR-γ interactions in anti-diabetic agents .
2-Position Modifications :
- Thiol (-SH) : Prone to oxidation but critical for covalent interactions (e.g., disulfide bonds) in enzyme inhibition .
- Thioether (-SPr) : Improves stability over thiols, as in RetroABZ, but may reduce reactivity .
Physicochemical Properties
- Solubility: The 1-phenylethyl group in the target compound likely reduces aqueous solubility compared to unsubstituted derivatives (e.g., 5-amino-1H-benzimidazole-2-thiol) but enhances lipid membrane permeability .
- Melting Points : Benzimidazole-2-thiols with aromatic N1 substituents (e.g., 1-benzyl derivatives) exhibit high melting points (>250°C), suggesting strong crystal lattice interactions .
Biological Activity
5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol (CAS No. 309733-77-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₅H₁₃ClN₂S
- Molecular Weight : 288.80 g/mol
- Structural Features : The compound contains a benzimidazole core with a thiol group and a chloro substituent, contributing to its reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The thiol group in the compound is known to exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in cancer progression and inflammation.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Potential
A study conducted by Jänsch et al. (2020) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast and prostate cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC3 (Prostate) | 20 | Inhibition of proliferation |
| A549 (Lung) | 25 | Oxidative stress induction |
Antioxidant Activity
In another study, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that this compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Condensation of 4-chloro-1,2-phenylenediamine with 1-phenylethyl isothiocyanate under reflux in ethanol or acetic acid (4–6 hours, 80–100°C) .
- Step 2 : Cyclization using thiophilic reagents (e.g., Lawesson’s reagent) to stabilize the thiol group .
- Optimization : Adjust molar ratios (e.g., 1:1.2 amine:isothiocyanate), solvent polarity (e.g., DMF for faster kinetics), and catalyst (e.g., p-toluenesulfonic acid) to improve yields (typically 60–75%) .
- Key Characterization : Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm final product purity by HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), benzylic CH2 (δ 4.5–5.0 ppm, split due to diastereotopicity) .
- ¹³C NMR : Imidazole C2-thiol (δ 165–170 ppm), chloro-substituted benzene (δ 125–135 ppm) .
- Mass Spectrometry : ESI-MS m/z calculated for C15H14ClN2S: 297.06; observed [M+H]⁺: 298.1 .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Antifungal : Disk diffusion assay (zone of inhibition ≥15 mm at 100 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC50 > 50 µM indicates low toxicity) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its binding affinity for target proteins (e.g., EGFR or CYP450 enzymes)?
- Protocol :
- Docking : Use AutoDock Vina with PDB ID 1M17 (EGFR kinase domain). Key interactions: π-π stacking with Phe-723 and H-bonding with Thr-766 .
- MD Simulations : GROMACS (50 ns, NPT ensemble) to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- Results : Predicted ΔG = -8.2 kcal/mol, suggesting moderate inhibitory potential .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?
- Root Causes : Variability in assay conditions (e.g., DMSO concentration, cell passage number) or impurity profiles (e.g., residual solvents).
- Solutions :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Validate purity via orthogonal methods (HPLC + elemental analysis) .
- Example : A study reported IC50 = 12 µM (MTT assay) vs. 25 µM (SRB assay) due to differences in endpoint detection .
Q. How can in silico ADMET prediction tools guide the optimization of pharmacokinetic properties?
- Tools : SwissADME, pkCSM.
- Parameters :
- Lipophilicity : LogP = 3.2 (optimal range: 2–5) .
- Solubility : -4.1 (LogS), indicating moderate aqueous solubility.
- Metabolism : CYP3A4 substrate (high likelihood of hepatic clearance) .
- Optimization : Introduce polar groups (e.g., -OH) to reduce LogP and enhance solubility .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
